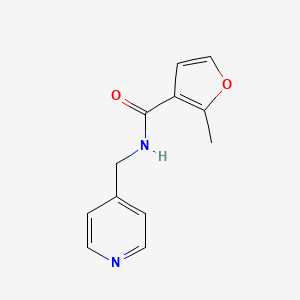
2-methyl-N-(4-pyridinylmethyl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-pyridinylmethyl)-3-furamide, also known as MPF, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. MPF is a furan derivative that has been found to have promising anti-inflammatory and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(4-pyridinylmethyl)-3-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(4-pyridinylmethyl)-3-furamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability, which makes it suitable for long-term storage. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-N-(4-pyridinylmethyl)-3-furamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, research could focus on improving the synthesis method of this compound to increase its yield and purity.
Synthesis Methods
The synthesis of 2-methyl-N-(4-pyridinylmethyl)-3-furamide involves the reaction of 2-methylfuran with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of this compound obtained from this method is typically around 40-50%.
Scientific Research Applications
2-methyl-N-(4-pyridinylmethyl)-3-furamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. This compound has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(4-7-16-9)12(15)14-8-10-2-5-13-6-3-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWJOFKKCOEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)

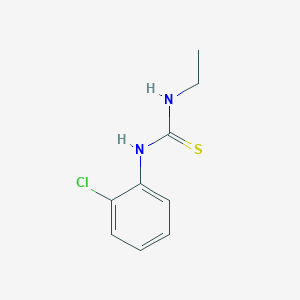
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)
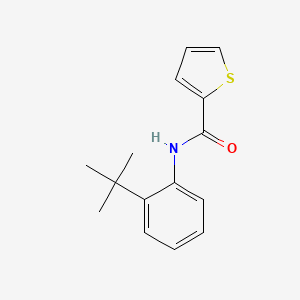
![N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B5787987.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)
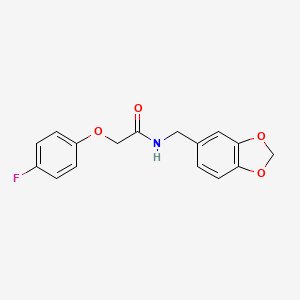
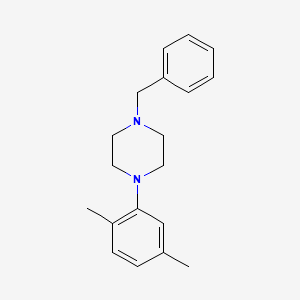
![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)